o-Methylcinnamic acid
Overview
Description
O-Methylcinnamic acid is a chemical compound with the molecular formula C10H10O2 . It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of o-Methylcinnamic acid involves various reactions. Recent advances in the synthesis of cinnamic acids have been summarized, focusing on reactions triggered by radical addition, electrophilic addition, Michael addition, and reactions of acids . Multi-component reactions, rearrangements, stereoselective synthesis, coupling, and additions are also involved . In one study, Methyl 4-methyl cinnamate was synthesized by the reaction of 4-methylcinnamic acid and methanol .Molecular Structure Analysis
The molecular structure of o-Methylcinnamic acid is characterized by several features. It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
O-Methylcinnamic acid participates in various chemical reactions. It has been associated with reactions triggered by radical addition, electrophilic addition, Michael addition, and reactions of acids . It has also been used in the synthesis of biobased functional materials using photoactive cinnamate derivatives .Physical And Chemical Properties Analysis
O-Methylcinnamic acid has a molecular weight of 162.185 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its topological polar surface area is 37 Ų .Scientific Research Applications
Antitumor Agents Synthesis
o-Methylcinnamic acid has been utilized in the synthesis of compounds of interest as antitumor agents. For example, Berry and Threadgill (1996) demonstrated its use in the synthesis of [18O]-5-methylisoquinolinone, an inhibitor of DNA repair, through efficient conversion processes involving o-Methylcinnamic acid (Berry & Threadgill, 1996).
Metabolism and Bioavailability Studies
Studies have explored the metabolism and bioavailability of hydroxycinnamic acids, including o-Methylcinnamic acid. Kern et al. (2003) used the Caco-2 model of human small intestinal epithelium to investigate the metabolism of dietary hydroxycinnamates, suggesting that these compounds undergo various phase I and phase II metabolic reactions (Kern et al., 2003).
Synthesis of Antifungal Agents
o-Methylcinnamic acid derivatives have been investigated for their potential in antifungal applications. Kim, Chan, and Cheng (2017) studied cinnamic acid analogs, including derivatives of o-Methylcinnamic acid, for their effectiveness in overcoming antifungal tolerance (Kim, Chan, & Cheng, 2017).
Study of Molecular Structure and Chemical Behavior
The molecular structure and behavior of compounds related to o-Methylcinnamic acid have been the subject of research. Diehl, Henrichs, and Niederberger (1971) examined o-chlorotoluene in a nematic phase involving an o-Methylcinnamic acid derivative, contributing to the understanding of molecular structure and behavior in chemical compounds (Diehl, Henrichs, & Niederberger, 1971).
Safety And Hazards
Future Directions
The use of cinnamic acid, including o-Methylcinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .
properties
IUPAC Name |
3-(2-methylphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBWHPZXKLUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314786 | |
Record name | 2-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Methylcinnamic acid | |
CAS RN |
2373-76-4 | |
Record name | 2-Methylcinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2373-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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